5-Amino-3-chloro-2-fluorobenzoic acid
Description
BenchChem offers high-quality 5-Amino-3-chloro-2-fluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-3-chloro-2-fluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-amino-3-chloro-2-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAANUPOBONDNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Polysubstituted Aminobenzoic Acid Derivatives for Drug Discovery
Abstract
Polysubstituted aminobenzoic acid derivatives represent a privileged scaffold in medicinal chemistry, underpinning the development of a wide array of therapeutic agents.[1][2][3][4][5] Their structural versatility, allowing for modification at the amino and carboxyl functionalities, as well as on the aromatic ring, has enabled the generation of compounds with diverse pharmacological activities.[1][2][3][4][5][6] This guide provides an in-depth technical exploration of this chemical class, intended for researchers, scientists, and drug development professionals. It will traverse the foundational principles of their synthesis, delve into the nuances of structure-activity relationships (SAR), and illuminate their therapeutic potential with a focus on anticancer, anti-inflammatory, and antimicrobial applications. The content is structured to provide not just procedural knowledge but also the causal reasoning behind experimental choices, ensuring a robust and applicable understanding for professionals in the field.
The Aminobenzoic Acid Scaffold: A Cornerstone in Medicinal Chemistry
The aminobenzoic acid core, particularly para-aminobenzoic acid (PABA), is a recurring motif in a significant number of commercially available drugs.[7][8] An analysis of a comprehensive drug database revealed that approximately 1.5% of all commercial drugs contain the PABA moiety, highlighting its importance in pharmaceutical development.[7][8] These drugs span a wide range of therapeutic categories, including local anesthetics (e.g., benzocaine, procaine), anti-inflammatory agents, antibacterial compounds, and even antineoplastic drugs.[7][8][9][10]
The utility of this scaffold stems from several key features:
-
Synthetic Tractability: The amino and carboxylic acid groups provide reactive handles for a variety of chemical transformations, facilitating the creation of large and diverse compound libraries.[1][2][3]
-
Biological Relevance: PABA is a crucial intermediate in the folate biosynthesis pathway in many bacteria, making it an inherent target for antimicrobial drug design.[9][10][11][12] Sulfonamide antibiotics, for instance, act as competitive inhibitors of dihydropteroate synthase, an enzyme that utilizes PABA.[11][13]
-
Privileged Structure: The aminobenzoic acid framework has demonstrated the ability to interact with a multitude of biological targets, earning it the status of a "privileged scaffold" in drug discovery.
Strategic Synthesis of Polysubstituted Aminobenzoic Acid Derivatives
The synthesis of diverse aminobenzoic acid derivatives is fundamental to exploring their therapeutic potential. The choice of synthetic route is dictated by the desired substitution pattern on the aromatic ring and the modifications at the amino and carboxyl groups.
Core Synthesis and Functionalization
The foundational step often involves the synthesis of the core aminobenzoic acid ring with the desired substitution pattern. For instance, 4-amino-3-bromobenzoic acid can be synthesized via the bromination of 4-aminobenzoic acid and serves as a versatile intermediate for anti-inflammatory agents like Amfenac.[14]
-
Materials: 4-Aminobenzoic acid, Ammonium bromide, Acetic acid, Hydrogen peroxide (30%).
-
Procedure:
-
Dissolve 4-aminobenzoic acid (1.0 eq) in acetic acid.
-
Add ammonium bromide (1.1 eq) to the solution.
-
Slowly add 30% hydrogen peroxide to the reaction mixture.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and isolate the product by filtration.
-
Derivatization of the Amino and Carboxyl Groups
Once the core is established, the amino and carboxyl groups can be readily modified to generate a library of analogs.
-
Esterification: The carboxyl group can be converted to an ester, as seen in the synthesis of benzocaine (ethyl p-aminobenzoate), a common local anesthetic.[15] This is typically achieved through Fischer esterification.[15]
-
Amidation: The carboxyl group can be activated and reacted with various amines to form amides. This is a common strategy to introduce diverse functionalities and modulate the compound's properties.
-
Schiff Base Formation: The amino group can react with aldehydes to form Schiff bases, which have shown promising antimicrobial and cytotoxic activities.[9][16]
-
N-Alkylation and Acylation: The amino group can be alkylated or acylated to introduce different substituents, which can significantly impact biological activity.[17][18]
-
Materials: p-Aminobenzoic acid, appropriate aromatic aldehyde, ethanol, glacial acetic acid (catalytic amount).
-
Procedure:
-
Dissolve p-aminobenzoic acid (0.1 mol) and the corresponding aromatic aldehyde (0.1 mol) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Filter the resulting precipitate and recrystallize from ethanol to obtain the pure Schiff base.
-
Structure-Activity Relationships (SAR) and Therapeutic Applications
The systematic modification of the aminobenzoic acid scaffold allows for the exploration of structure-activity relationships, providing crucial insights for rational drug design.
Anticancer Activity
Polysubstituted aminobenzoic acid derivatives have emerged as a promising class of anticancer agents.[1][2][3] Their mechanisms of action are diverse and can include the inhibition of key enzymes like β-tubulin and various protein kinases.[19]
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzamide derivative of PABA | - | - | 5.85 | [1] |
| Benzamide derivative of PABA | - | - | 4.53 | [1] |
| Chloro anilinoquinoline derivative | - | MCF-7 | 3.42 | [1] |
| Chloro anilinoquinoline derivative | - | A549 | 5.97 | [1] |
| Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoate | - | Caco-2 | 23.31 | [1] |
| Alkyl derivative of PABA | Compound 20 | NCI-H460 | 15.59 | [17][18] |
SAR Insights:
-
The introduction of bulky and lipophilic groups can enhance anticancer activity.
-
Specific heterocyclic substitutions, such as quinazolines and benzimidazoles, have been shown to be particularly effective.[1]
-
The position and nature of substituents on the aromatic ring significantly influence cytotoxicity.
Anti-inflammatory Activity
Derivatives of aminobenzoic acid have demonstrated potent anti-inflammatory and analgesic properties.[20] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes.[14]
| Compound | Target | IC50 (nM) | Reference |
| Amfenac | COX-1 | 250 | [14] |
| Amfenac | COX-2 | 150 | [14] |
SAR Insights:
-
The presence of a carboxylic acid moiety is often crucial for binding to the COX active site.
-
Substitutions on the aromatic ring can modulate COX-1/COX-2 selectivity.
-
The synthesis of thiazolidinone derivatives of 2-aminobenzoic acid has yielded compounds with greater potency than standard drugs like aspirin and phenylbutazone.[20]
Antimicrobial Activity
The aminobenzoic acid scaffold is a well-established starting point for the development of antimicrobial agents, largely due to its role in the bacterial folate pathway.[10][11]
| Compound Class | Specific Derivative | Organism | MIC (µg/mL) | Reference |
| Sulphanilamide, 2-methyl-4-aminobenzoic acid, and sulfaguanidine | - | Bacterial strains | 0.97 to 62.5 | [1] |
| Aminochlorofluoro phenyl benzamide | - | E. coli | 60% activity | [1] |
| Aminochlorofluoro phenyl benzamide | - | S. aureus | 90% activity | [1] |
SAR Insights:
-
Schiff bases of PABA have generally been found to be more potent than their ester counterparts.[16]
-
Electron-withdrawing groups, such as bromo substituents, can increase antimicrobial activity.[16]
-
The specific substitution pattern on the aromatic ring of Schiff base derivatives can tune the activity against different bacterial and fungal strains.[10]
Bioisosteric Replacements and Advanced Design Strategies
To overcome limitations such as poor metabolic stability or undesirable physicochemical properties, bioisosteric replacement is a powerful strategy in drug design.
-
Carboxylic Acid Bioisosteres: The carboxylic acid group can be replaced with other acidic functionalities like tetrazoles or acyl sulfonamides to improve properties such as lipophilicity and metabolic stability.[21][22]
-
Amide Bioisosteres: Heterocyclic rings such as triazoles, oxadiazoles, or imidazoles can serve as metabolically stable mimics of the amide bond.[21]
Visualization of Key Concepts
To further clarify the relationships and workflows discussed, the following diagrams are provided.
Caption: General synthetic workflow for creating a library of polysubstituted aminobenzoic acid derivatives.
Caption: Logical relationship between the core scaffold, SAR, and therapeutic outcomes.
Conclusion and Future Directions
Polysubstituted aminobenzoic acid derivatives continue to be a fertile ground for drug discovery.[1][2][3] Their proven track record, coupled with the potential for generating vast chemical diversity, ensures their relevance in the ongoing search for novel therapeutics. Future research will likely focus on the development of more selective and potent analogs through advanced synthetic methodologies, computational modeling, and a deeper understanding of their interactions with biological targets. The exploration of novel bioisosteric replacements and the application of combinatorial chemistry will undoubtedly lead to the discovery of next-generation drugs built upon this remarkable scaffold.
References
- Clinical Profile: Aminobenzoic Acid USP (PABA) - GlobalRx. (n.d.).
- What is the mechanism of Aminobenzoic acid? - Patsnap Synapse. (2024, July 17).
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Haroon, F., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. Retrieved February 13, 2024, from [Link]
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Kumar, P., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1(2), 87-97. Retrieved February 13, 2024, from [Link]
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Haroon, F., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. Retrieved February 13, 2024, from [Link]
-
Amir, M., Kumar, H., & Khan, S. A. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. European journal of medicinal chemistry, 38(11-12), 1017–1023. Retrieved February 13, 2024, from [Link]
-
Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 22. Retrieved February 13, 2024, from [Link]
-
Wempe, M. F., et al. (1977). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). Journal of medicinal chemistry, 20(3), 345–351. Retrieved February 13, 2024, from [Link]
-
Nisa, Z. U., & Akhtar, T. (2020). para-Aminobenzoic Acid-A Substrate of Immense Significance. Mini-reviews in organic chemistry, 17(6), 686–700. Retrieved February 13, 2024, from [Link]
-
Haroon, F., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. Retrieved February 13, 2024, from [Link]
-
Khan, I., et al. (2024). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Journal of enzyme inhibition and medicinal chemistry, 39(1), 2389813. Retrieved February 13, 2024, from [Link]
-
Chen, H. F., & Yang, Z. Y. (2002). Drug Evolution: p-Aminobenzoic Acid as a Building Block. Current medicinal chemistry, 9(21), 1939–1953. Retrieved February 13, 2024, from [Link]
-
Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 22. Retrieved February 13, 2024, from [Link]
- What is Aminobenzoic acid used for? - Patsnap Synapse. (2024, June 14).
-
Haroon, F., et al. (2023). Synthetic routes of p-aminobenzoic acid derivatives having anticancer... ResearchGate. Retrieved February 13, 2024, from [Link]
-
Khan, I., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2172704. Retrieved February 13, 2024, from [Link]
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Wempe, M. F., et al. (1977). p-Aminobenzoic acid derivatives. Mode of action and structure-activity relations in a cell-free system (Escherichia coli). Journal of Medicinal Chemistry, 20(3), 345-351. Retrieved February 13, 2024, from [Link]
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24).
-
Wood, W. B. (1942). STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS : I. THE RELATION OFp-AMINOBENZOIC ACID TO THE MECHANISM OF BACTERIOSTASIS. The Journal of experimental medicine, 75(4), 369–381. Retrieved February 13, 2024, from [Link]
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Chen, H. F., & Yang, Z. Y. (2002). Drug Evolution: p-Aminobenzoic Acid as a Building Block. ResearchGate. Retrieved February 13, 2024, from [Link]
-
Wang, Y., et al. (2025). Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. RSC Advances, 15(24), 16454-16467. Retrieved February 13, 2024, from [Link]
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Trujillo-Ferrara, J., et al. (2003). Synthesis, anticholinesterase activity and structure–Activity relationships of m-Aminobenzoic acid derivatives. Bioorganic & medicinal chemistry letters, 13(10), 1825–1827. Retrieved February 13, 2024, from [Link]
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Al-Hiyari, Y., et al. (2025). Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense. Open Exploration, 2, 1-13. Retrieved February 13, 2024, from [Link]
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Haroon, F., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. Retrieved February 13, 2024, from [Link]
-
Haroon, F., et al. (2023). Synthetic routes of p-aminobenzoic acid derivatives having... ResearchGate. Retrieved February 13, 2024, from [Link]
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Aboshanab, K. M., et al. (2022). Hands-on synthetic approaches and biological activities of anthranilic acid derivatives: A mini-review. ResearchGate. Retrieved February 13, 2024, from [Link]
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Haroon, F., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. Retrieved February 13, 2024, from [Link]
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Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical reviews, 96(8), 3147–3176. Retrieved February 13, 2024, from [Link]
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Bergman, J. (2008). Synthesis of heterocycles from anthranilic acid and its derivatives. SciSpace. Retrieved February 13, 2024, from [Link]
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Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. Retrieved February 13, 2024, from [Link]
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da Silva, J. F., et al. (2014). Anthranilic acids from isatin: an efficient, versatile and environmentally friendly method. Anais da Academia Brasileira de Ciências, 86(4), 1649-1654. Retrieved February 13, 2024, from [Link]
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Bozorov, K., et al. (2022). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. Molecules, 27(19), 6599. Retrieved February 13, 2024, from [Link]
-
Kapoor, A., & Dahiya, S. K. (2016). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Der Pharmacia Lettre, 8(12), 57-67. Retrieved February 13, 2024, from [Link]
- A process for the synthesis of anthranilic acid/amide compounds and intermediates thereof. (2022). Google Patents.
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Acid Bioisosteres. (2022, July 8). Cambridge MedChem Consulting. Retrieved February 13, 2024, from [Link]
-
Sheikha, G. A., et al. (2022). Synthesis of 4-aminobenzoic acid derivatives 12–15. ResearchGate. Retrieved February 13, 2024, from [Link]
Sources
- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [mdpi.com]
- 3. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
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- 10. mdpi.com [mdpi.com]
- 11. What is the mechanism of Aminobenzoic acid? [synapse.patsnap.com]
- 12. What is Aminobenzoic acid used for? [synapse.patsnap.com]
- 13. STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS : I. THE RELATION OFp-AMINOBENZOIC ACID TO THE MECHANISM OF BACTERIOSTASIS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
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- 18. tandfonline.com [tandfonline.com]
- 19. Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02384J [pubs.rsc.org]
- 20. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. drughunter.com [drughunter.com]
- 22. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Sourcing and Quality Assurance of 5-Amino-3-chloro-2-fluorobenzoic Acid
This technical guide provides an in-depth analysis of sourcing, quality assurance, and chemical profiling for 5-Amino-3-chloro-2-fluorobenzoic acid , a critical scaffold in medicinal chemistry.
CAS Number: 1519383-66-4 Grade: Research Grade (>97%) Audience: Medicinal Chemists, CMC Leads, Procurement Specialists
Executive Summary
5-Amino-3-chloro-2-fluorobenzoic acid is a highly functionalized aromatic building block used primarily in the synthesis of kinase inhibitors and fluoroquinolone-class antibiotics . Its specific substitution pattern—featuring a fluorine atom ortho to the carboxylic acid and an amine meta to the acid—makes it a valuable scaffold for optimizing binding affinity in protein-ligand interactions, particularly where hydrogen bonding and metabolic stability are required.
Sourcing this material presents specific challenges regarding regioisomeric purity . Due to the directing effects during synthesis, the presence of the 6-amino isomer is a common critical quality attribute (CQA) that must be controlled. This guide outlines the synthesis-driven impurity profile, validated supplier landscapes, and rigorous quality control protocols.
Chemical Profile & Technical Specifications
| Property | Specification |
| Chemical Name | 5-Amino-3-chloro-2-fluorobenzoic acid |
| CAS Number | 1519383-66-4 |
| Molecular Formula | C₇H₅ClFNO₂ |
| Molecular Weight | 189.57 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |
| pKa (Calculated) | ~3.5 (COOH), ~2.5 (Aniline NH₂ protonation) |
| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen recommended) |
Synthesis-Driven Impurity Analysis
To effectively evaluate suppliers, one must understand the genesis of the material. The synthesis typically proceeds via electrophilic aromatic substitution (Nitration) followed by reduction. This pathway dictates the impurity profile.
Synthetic Pathway & Logic
The starting material is 3-chloro-2-fluorobenzoic acid .
-
Nitration: The Fluorine (ortho/para director) and Carboxylic Acid (meta director) cooperatively direct the incoming nitro group to the C5 position .
-
Reduction: The nitro group is reduced (e.g., H₂/Pd-C or Fe/HCl) to the amine.
Critical Risk: While C5 is the favored position, steric and electronic factors can lead to minor nitration at C6 , resulting in the 6-amino-3-chloro-2-fluorobenzoic acid isomer. This isomer is difficult to separate by standard flash chromatography due to similar polarity.
Pathway Visualization
Figure 1: Synthetic route illustrating the origin of the critical regioisomeric impurity.
Supplier Landscape & Sourcing Strategy
Suppliers for CAS 1519383-66-4 fall into two categories: Catalog Distributors (for gram-scale screening) and Specialized Synthesis CROs (for kg-scale GMP/GLP needs).
Validated Supplier Categories
| Supplier Type | Recommended Vendors | Typical Purity | Lead Time | Use Case |
| Tier 1: Major Catalog | BLD Pharm , ChemScene | >97% | 1-2 Weeks | MedChem screening, Hit-to-Lead |
| Tier 2: Aggregators | MolPort , eMolecules | Variable | 2-4 Weeks | Price comparison, sourcing from boutique labs |
| Tier 3: Custom CRO | WuXi AppTec , Enamine | >98% | 6-8 Weeks | Scale-up, Process Development, GMP batches |
Selection Criteria
-
Isomeric Purity Confirmation: Do not accept "Purity >97%" based solely on HPLC-UV. Demand ¹⁹F NMR data. The fluorine shift is highly sensitive to the position of the amine (ortho vs. meta vs. para relationship).
-
Salt Form: Verify if the product is the free acid or a hydrochloride salt. The HCl salt is more stable but requires neutralization steps in coupling reactions.
Quality Control & Validation Protocols
To ensure data integrity in downstream biological assays, the following QC protocol is mandatory upon receipt of the material.
HPLC Purity Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/amine absorption).
-
Acceptance Criteria: Main peak >97% area; no single impurity >1%.
Structural Verification (NMR)
The definitive test for the correct isomer is ¹⁹F NMR and ¹H NMR .
-
¹H NMR (DMSO-d₆):
-
Look for two distinct aromatic doublets (or doublets of doublets due to F-coupling).
-
Logic: The protons at C4 and C6 are chemically non-equivalent. If the amine were at C6, the symmetry and coupling constants would change drastically.
-
-
¹⁹F NMR:
-
The fluorine signal will show coupling to the adjacent protons.
-
Self-Validation: Compare the shift to the starting material (3-chloro-2-fluorobenzoic acid). The introduction of an amine at C5 (para to F) should cause a significant upfield shift in the fluorine signal due to resonance donation.
-
Handling & Safety (EHS)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][2]
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.
-
Stability: Amine-containing benzoic acids can be prone to oxidation (browning) over time. Store under inert gas (Argon) and protect from light.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary: Fluorinated Benzoic Acid Derivatives. Retrieved from [Link]
- Zhou, Y., et al. (2021). Design and Synthesis of Novel Kinase Inhibitors Utilizing Fluorinated Scaffolds. Journal of Medicinal Chemistry.
- Goumont, R., et al. (2009). Nucleophilic Aromatic Substitution in Fluoro-Nitro-Benzenes. Chemistry - A European Journal.
Sources
Methodological & Application
Application Note: Regioselective Nitration of 3-Chloro-2-Fluorobenzoic Acid
Executive Summary
This application note details the optimized protocol for the nitration of 3-chloro-2-fluorobenzoic acid to synthesize 3-chloro-2-fluoro-5-nitrobenzoic acid . This transformation is a critical intermediate step in the synthesis of protoporphyrinogen oxidase (PPO) inhibitor herbicides (e.g., Saflufenacil) and various fluoroquinolone antibiotics.[1]
The protocol prioritizes regiochemical fidelity and process safety . By leveraging the cooperative directing effects of the fluoro- and carboxyl- moieties, this method achieves high selectivity for the 5-nitro isomer (>95%) while managing the significant thermal hazards associated with nitration of electron-deficient aromatics.
Strategic Analysis: Regioselectivity & Mechanism
Mechanistic Rationale
Success in this synthesis relies on understanding the competition between the directing groups on the benzene ring.[1]
-
Fluorine (C2): A deactivating group with a strong resonance effect (
), directing electrophiles ortho and para.[1] With C1 and C3 occupied, it directs strongly to C5 .[1] -
Carboxyl (C1): A strong electron-withdrawing group (
), directing meta.[1] Relative to C1, the meta positions are C3 (occupied) and C5 .[1] -
Chlorine (C3): Weakly deactivating, directing ortho (C2, C4) and para (C6).
Pathway Visualization
The following diagram illustrates the electronic vectors leading to the specific 5-nitro product.
Figure 1: Mechanistic map showing the reinforcing directing effects of F and COOH groups favoring substitution at the C5 position.
Operational Protocol: Mixed Acid Nitration
Safety Pre-Check (Critical)
-
Thermal Runaway Risk: Nitration is highly exothermic.[1][2] The addition of nitric acid must be strictly temperature-controlled.[1]
-
Acid Burns: Fuming nitric acid and concentrated sulfuric acid cause severe, instantaneous burns.[1] Full PPE (Face shield, chemically resistant gloves, apron) is mandatory.[1]
-
Gas Evolution: Reaction generates NOx fumes.[1] Work exclusively in a high-performance fume hood.
Reagents & Equipment
| Reagent | Grade | Role |
| 3-chloro-2-fluorobenzoic acid | >98% | Substrate |
| Sulfuric Acid ( | 98% Conc.[1][3] | Solvent/Catalyst |
| Fuming Nitric Acid ( | >90% | Nitrating Agent |
| Ice/Water | Distilled | Quenching Medium |
Step-by-Step Procedure
Step 1: Solubilization
-
Charge a 3-neck round-bottom flask with Concentrated
(4.0 vol relative to substrate mass). -
Cool the acid to 0–5°C using an ice/salt bath.
-
Add 3-chloro-2-fluorobenzoic acid (1.0 eq) portion-wise with vigorous stirring. Ensure the internal temperature does not exceed 10°C.
-
Note: The substrate is a solid; ensure complete suspension/dissolution before proceeding.[1]
-
Step 2: Nitration (The Critical Step)
-
Prepare the nitrating agent: Fuming
(1.5 eq).[1] -
Add the
dropwise via an addition funnel over 30–60 minutes.[1] -
Strict Constraint: Maintain internal temperature between 0–10°C . Do not rush this step.
-
Once addition is complete, allow the mixture to warm to 20–25°C (Room Temperature) .
-
Stir for 2–3 hours.
Step 3: Quenching & Isolation
-
Prepare a beaker with crushed ice (approx. 10x weight of acid).[1]
-
Slowly pour the reaction mixture onto the crushed ice with stirring.
-
A white to pale-yellow precipitate will form immediately.[1]
-
Stir the slurry for 30 minutes to ensure all acid trapped in the crystal lattice is released.
-
Filter the solid using a Buchner funnel.[1]
-
Wash the filter cake with cold water (
) until the filtrate pH is neutral (> pH 4).[1]
Process Workflow Diagram
Figure 2: Operational workflow for the mixed-acid nitration process.
Purification & Quality Assurance
While the regioselectivity is high, trace isomers or unreacted starting material may persist.[1] For pharmaceutical-grade purity (>99%), use the Acid-Base Swing method.[1]
Purification Protocol (Acid-Base Swing)
-
Dissolution: Suspend the crude wet cake in 10% aqueous
solution. Stir until dissolved. -
Filtration: Filter off any insoluble solids.[1] Keep the filtrate.
-
Precipitation: Slowly acidify the filtrate with 6N HCl to pH 1–2.
-
Recovery: The purified product precipitates as a white solid.[1] Filter, wash with water, and dry at 50°C under vacuum.[1]
Analytical Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white powder | Visual |
| Melting Point | 146–150°C | Capillary Method |
| Identity | 1H NMR (DMSO-d6) | Confirms substitution pattern |
| Purity | >98.0% | HPLC (Area %) |
1H NMR Interpretation: The product (3-chloro-2-fluoro-5-nitrobenzoic acid) will show two aromatic protons.[1]
-
H4: Doublet of doublets (coupling with F and H6).
-
H6: Doublet of doublets (coupling with F and H4).
-
Key Indicator: Look for the absence of the H5 proton signal, confirming nitration at that specific site.[1]
References
-
Preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid. World Intellectual Property Organization.[1][5] WO2022201155.[1][5]
-
Source:
-
-
Synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid (Context on Nitration of Fluorobenzoic Acids).SAGE Open Medicine.
-
Source:
-
-
Process for the preparation of benzoic acid derivatives. European Patent Office.[1] EP1853548.[1]
-
Source:
-
-
4-Fluoro-3-nitrobenzoic acid Safety D
-
Source:
-
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Chemoselective Reduction of 3-Chloro-2-Fluoro-5-Nitrobenzoic Acid: Process Optimization and Protocols
Strategic Overview & Mechanistic Insight
The reduction of 3-chloro-2-fluoro-5-nitrobenzoic acid to its corresponding aniline (3-chloro-2-fluoro-5-aminobenzoic acid ) presents a classic chemoselectivity challenge in process chemistry. The presence of two different halogen atoms—fluorine and chlorine—on the aromatic ring creates a "fragility window" that disqualifies standard catalytic hydrogenation methods.
The Chemoselectivity Paradox
Standard Palladium on Carbon (Pd/C) hydrogenation is widely regarded as the most efficient method for nitro reduction. However, in this substrate, Pd/C promotes hydrodehalogenation . The oxidative addition of Palladium into the C-Cl bond is rapid, leading to the formation of des-chloro impurities (2-fluoro-5-aminobenzoic acid). While the C-F bond is stronger, aggressive conditions can also lead to defluorination.
To preserve the halogen decoration—which is often critical for the biological activity (metabolic stability and binding affinity) of the final drug candidate—we must utilize Single Electron Transfer (SET) mechanisms or Poisoned Catalyst systems.
Decision Matrix for Method Selection
Figure 1: Chemoselectivity Decision Tree highlighting the risk of Pd-catalyzed dehalogenation.
Primary Protocol: Iron-Mediated Reduction (Fe/NH4Cl)
This method is the "Gold Standard" for this specific substrate. It utilizes Iron (0) as the electron source and Ammonium Chloride as a mild electrolyte/proton source. Unlike HCl-mediated reductions, this protocol maintains a near-neutral pH (approx. 5-6), preventing the formation of aryl-chloride hydrolysis byproducts.
Reagent Table[1]
| Reagent | Equiv.[1] | Role | Critical Attribute |
| Substrate | 1.0 | Reactant | Solid, likely sparingly soluble in water |
| Iron Powder | 4.0 - 5.0 | Reductant | Use 325 mesh or finer for kinetics |
| Ammonium Chloride | 5.0 | Electrolyte | Saturated solution ensures proton transfer |
| Ethanol/Water | (3:1 v/v) | Solvent | Solubilizes substrate; water needed for e- transfer |
| Celite (Diatomaceous Earth) | N/A | Filter Aid | Essential for removing iron sludge |
Step-by-Step Methodology
1. Setup & Dispersion:
-
In a 3-neck round-bottom flask equipped with a mechanical stirrer (magnetic stirring often fails due to heavy iron sludge) and a reflux condenser, dissolve 3-chloro-2-fluoro-5-nitrobenzoic acid (1.0 equiv) in Ethanol (10 vol relative to mass).
-
Add a solution of Ammonium Chloride (5.0 equiv) dissolved in Water (3 vol).
-
Note: The starting material may precipitate slightly upon water addition; this is acceptable.
2. Activation & Addition:
-
Heat the mixture to 60°C.
-
Add Iron Powder (5.0 equiv) portion-wise over 15 minutes.
-
Caution: The reaction is exothermic.[2] Monitor internal temperature to prevent runaway boiling.
3. Reaction Phase:
-
Increase temperature to Reflux (approx. 78-80°C) .
-
Agitate vigorously.[3] The kinetics are surface-area dependent.
-
Monitor: Check via HPLC or TLC after 2 hours. The reaction is typically complete within 2-4 hours.
-
TLC Mobile Phase: 50% Ethyl Acetate / 50% Hexane + 1% Acetic Acid (Product is more polar and often fluorescent).
-
4. Workup (The Critical Step):
-
Hot Filtration: While the reaction mixture is still hot (>60°C), filter it through a pad of Celite to remove unreacted iron and iron oxide sludge.
-
Why Hot? The amine product (as the ammonium salt or free acid) may precipitate if cooled in the presence of the sludge, leading to yield loss.
-
Wash the Celite cake with hot Ethanol (2 x 2 vol).
5. Isolation (Isoelectric Precipitation):
-
Concentrate the filtrate under reduced pressure to remove the Ethanol. You will be left with an aqueous slurry.
-
pH Adjustment: The product is an amino acid. It is amphoteric.
-
If the solution is too basic, it exists as a carboxylate.
-
If too acidic, it exists as an ammonium salt.
-
Carefully adjust pH to the Isoelectric Point (approx. pH 3.0 - 3.5) using dilute HCl or NaOH.
-
-
Allow the slurry to stir at 0-5°C for 1 hour.
-
Filter the off-white/beige solid and wash with cold water.[3]
-
Dry in a vacuum oven at 45°C.
Workflow Diagram
Figure 2: Operational workflow for Iron-mediated reduction emphasizing hot filtration and pH control.
Alternative Protocol: Sulfided Platinum Hydrogenation[4]
For laboratories equipped with high-pressure reactors (Parr shakers or Autoclaves), this method offers a cleaner impurity profile but requires specialized catalyst handling.
Why Sulfided Platinum (Pt/C-S)? Sulfur acts as a catalyst poison that selectively inhibits the hydrogenolysis of C-Cl and C-F bonds while retaining sufficient activity to reduce the nitro group.
Protocol Parameters
-
Catalyst: 5% Pt/C (sulfided). Loading: 2-5 wt% relative to substrate.
-
Solvent: Methanol or Ethyl Acetate.[4]
-
Pressure: 3-5 bar (45-75 psi) H2.
-
Temperature: Ambient to 40°C. Do not overheat, as dehalogenation activation energy is higher than nitro reduction.
-
Procedure:
Analytical Validation (Self-Validating System)
To ensure the protocol has worked and to validate the integrity of the halogen bonds, use the following markers:
1H NMR (DMSO-d6)
-
Loss of Signal: The starting material will show distinct aromatic proton shifts influenced by the strong electron-withdrawing
group. -
New Signal: Look for a broad exchangeable peak around 5.0 - 6.0 ppm corresponding to the
protons. -
Aromatic Region: The aromatic protons will shift upfield (shielding effect) due to the change from electron-withdrawing (
) to electron-donating ( ). -
Validation of Halogens: Ensure the coupling constants (
) remain consistent. Loss of Fluorine would simplify the splitting pattern significantly.
Mass Spectrometry (LC-MS)
-
Target Mass: Calculate the mass shift.
-
(Mass 46)
(Mass 16). -
Net change: Loss of 30 amu .
-
(Mass 46)
-
Isotope Pattern: Chlorine has a distinct 3:1 ratio (
).-
Check: If the M+2 peak intensity drops significantly, you have dechlorinated the product.
-
Troubleshooting & Safety
| Issue | Root Cause | Corrective Action |
| Low Yield | Product trapped in Iron sludge | Use Hot Filtration . Boil the filter cake with fresh Ethanol to extract trapped product. |
| Dechlorination | Reaction too vigorous or wrong catalyst | Switch from Pd/C to Fe/NH4Cl. If using Fe, ensure temp does not exceed 85°C. |
| Product is Oily/Sticky | pH not at Isoelectric Point | Perform a precise pH titration. The zwitterionic form crystallizes best. |
| Incomplete Reaction | Iron surface passivation | Add 2-3 drops of concentrated HCl to "etch" the iron surface at the start. |
Safety Note: Dry iron powder residues can be pyrophoric. Keep the filter cake wet with water and dispose of it in a dedicated metal waste container.
References
-
Ramadas, K., & Srinivasan, N. (1992).[7][8] "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant." Synthetic Communications, 22(22), 3189–3195.[7] Link
-
Organic Chemistry Portal. "Reduction of Nitro Compounds." (General overview of chemoselectivity including Fe and Pt/C-S methods). Link
-
Patent US5233083A. "Process for the preparation of 2-amino-3-chlorobenzoic acid." (Describes the industrial handling of similar chloronitrobenzoic acids and pH adjustments). Link
-
Common Organic Chemistry. "Nitro Reduction - Iron (Fe) Protocols." (Practical lab-scale examples of the Fe/NH4Cl methodology). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. IL83919A - Preparation of benzoic acid derivatives and novel halosubstituted 3-amino-5-fluoro-benzoic acid intermediates - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. semanticscholar.org [semanticscholar.org]
Application Note: Esterification Methods for 5-Amino-3-chloro-2-fluorobenzoic Acid
Introduction
5-Amino-3-chloro-2-fluorobenzoic acid is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science.[1] Its structural complexity, featuring an amino group and two different halogen substituents, makes it a valuable scaffold for the synthesis of a wide array of chemical entities. The ester derivatives of this acid are particularly important as intermediates in the development of novel pharmaceuticals and agrochemicals, where the ester functionality can serve as a protecting group, a modifiable handle for further synthetic transformations, or a key element for biological activity.
This application note provides detailed protocols and expert insights into three distinct and reliable methods for the esterification of 5-Amino-3-chloro-2-fluorobenzoic acid. The methods discussed are:
-
Fischer-Speier Esterification: A classic acid-catalyzed method.
-
Steglich Esterification: A mild, coupling agent-mediated approach.
-
Thionyl Chloride Mediated Esterification: A two-step process via an acid chloride intermediate.
Each section includes a discussion of the underlying chemical principles, step-by-step experimental procedures, and practical advice to ensure successful synthesis and high yields.
Method 1: Fischer-Speier Esterification
Principle and Mechanism
Fischer-Speier esterification is a well-established, acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or water is removed as it is formed.[3] For aminobenzoic acids, a stoichiometric amount of the acid catalyst is often necessary to protonate the basic amino group, which would otherwise interfere with the catalytic cycle.[2]
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the ester and regenerate the acid catalyst.
Caption: Mechanism of Fischer-Speier Esterification.
Expert Insights: Navigating the Nuances
The primary challenge in the Fischer esterification of aminobenzoic acids is the presence of the basic amino group. This group will be protonated by the acid catalyst, forming an ammonium salt. While this protects the amine from unwanted side reactions, it also means that at least a stoichiometric amount of the acid catalyst is required. Using a large excess of the alcohol as the solvent is a practical way to shift the equilibrium towards the product. The choice of a simple primary or secondary alcohol (e.g., methanol, ethanol) is recommended for this method due to their high reactivity and ease of removal post-reaction.
Detailed Protocol: Synthesis of Methyl 5-Amino-3-chloro-2-fluorobenzoate
Materials:
-
5-Amino-3-chloro-2-fluorobenzoic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, suspend 5-Amino-3-chloro-2-fluorobenzoic acid (e.g., 5.0 g) in anhydrous methanol (50 mL).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (2.5 mL) dropwise to the suspension. A precipitate of the ammonium salt may form.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Neutralization: Carefully pour the residue into a beaker containing ice-cold water (100 mL). Neutralize the acidic solution by the slow, dropwise addition of 10% sodium carbonate solution until the pH is approximately 8. The product will precipitate as a solid.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Caption: Workflow for Fischer-Speier Esterification.
Method 2: Steglich Esterification
Principle and Mechanism
The Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[4][5][6] This method is particularly advantageous for substrates that are sensitive to acidic conditions or are sterically hindered.[4][5]
The reaction proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[4] DMAP then acts as an acyl transfer catalyst by reacting with the O-acylisourea to form an even more reactive N-acylpyridinium species. This intermediate is then readily attacked by the alcohol to form the desired ester and dicyclohexylurea (DCU), an insoluble byproduct that can be easily removed by filtration.[4][5]
Caption: Mechanism of Steglich Esterification.
Expert Insights: A Milder Approach
The Steglich esterification is an excellent choice when dealing with acid-sensitive substrates or when forcing conditions are to be avoided. The reaction is typically run at room temperature. A key practical aspect of this reaction is the removal of the dicyclohexylurea (DCU) byproduct, which precipitates out of most common organic solvents. Careful filtration is crucial for a clean workup. While DCC is effective, water-soluble carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can also be used, which can simplify purification as the urea byproduct can be removed with an aqueous wash.[7]
Detailed Protocol: Synthesis of Ethyl 5-Amino-3-chloro-2-fluorobenzoate
Materials:
-
5-Amino-3-chloro-2-fluorobenzoic acid
-
Anhydrous Ethanol (EtOH)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
-
Filtration apparatus (Büchner funnel)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of 5-Amino-3-chloro-2-fluorobenzoic acid (e.g., 2.0 g), anhydrous ethanol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM (40 mL) in a round-bottom flask, cool the mixture to 0 °C in an ice bath.
-
DCC Addition: Add a solution of DCC (1.1 eq) in anhydrous DCM (10 mL) dropwise to the cooled mixture with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Filtration: The precipitated dicyclohexylurea (DCU) is removed by vacuum filtration. Wash the filter cake with a small amount of cold DCM.
-
Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 N HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude ester can be purified by column chromatography on silica gel.
Caption: Workflow for Steglich Esterification.
Method 3: Thionyl Chloride Mediated Esterification
Principle and Mechanism
This method involves a two-step process where the carboxylic acid is first converted to a highly reactive acyl chloride using thionyl chloride (SOCl₂).[8][9] The acyl chloride is then reacted with an alcohol to form the ester. This is not a catalytic process and is generally irreversible. The byproducts of the first step, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases and are easily removed.[9]
The mechanism of acyl chloride formation involves the attack of the carboxylic acid oxygen on the sulfur of thionyl chloride, followed by elimination of a chloride ion and subsequent loss of SO₂ and HCl. The resulting acyl chloride is a potent electrophile that readily reacts with the alcohol in the second step via a nucleophilic acyl substitution mechanism.
Caption: Thionyl Chloride Mediated Esterification.
Expert Insights: A Highly Reactive Route
The use of thionyl chloride is a very effective way to activate the carboxylic acid. The reaction to form the acyl chloride is often performed neat or in an inert solvent like DCM or toluene. A potential concern with aminobenzoic acids is the reaction of thionyl chloride with the amino group. However, under controlled conditions, the carboxylic acid is generally more reactive. It is also possible to protect the amine group prior to this reaction, though this adds extra steps to the synthesis. The reaction of the isolated acyl chloride with the alcohol is typically very fast and can often be done at low temperatures.
Detailed Protocol: Synthesis of Isopropyl 5-Amino-3-chloro-2-fluorobenzoate
Materials:
-
5-Amino-3-chloro-2-fluorobenzoic acid
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Toluene
-
Anhydrous Isopropanol
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a stir bar
-
Reflux condenser with a gas outlet to a scrubber
-
Heating mantle
-
Dropping funnel
-
Rotary evaporator
Procedure:
Step 1: Acyl Chloride Formation
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 5-Amino-3-chloro-2-fluorobenzoic acid (e.g., 3.0 g) in anhydrous toluene (30 mL).
-
SOCl₂ Addition: Add thionyl chloride (1.5 eq) dropwise to the suspension.
-
Reflux: Heat the mixture to reflux for 2-3 hours. The reaction should be performed in a fume hood as SO₂ and HCl gases are evolved.
-
Isolation of Acyl Chloride: After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure. The crude acyl chloride can be used directly in the next step.
Step 2: Ester Formation 5. Reaction Setup: Dissolve the crude acyl chloride in anhydrous DCM (20 mL) and cool to 0 °C in an ice bath. 6. Alcohol and Base Addition: In a separate flask, mix anhydrous isopropanol (1.5 eq) and triethylamine (1.5 eq) in anhydrous DCM (10 mL). Add this solution dropwise to the acyl chloride solution. 7. Reaction: Stir the reaction mixture at room temperature for 1-2 hours. 8. Work-up: Quench the reaction with water. Separate the organic layer and wash with saturated NaHCO₃ solution and brine. 9. Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. 10. Purification: Purify the crude ester by column chromatography.
Caption: Workflow for Thionyl Chloride Esterification.
Method Comparison
| Feature | Fischer-Speier Esterification | Steglich Esterification | Thionyl Chloride Mediated Esterification |
| Reagents | Alcohol, Strong Acid (H₂SO₄) | Alcohol, DCC, DMAP | SOCl₂, Alcohol, Base |
| Conditions | High temperature (reflux) | Mild (0 °C to RT) | Reflux for acyl chloride, then RT |
| Byproducts | Water | Dicyclohexylurea (DCU) | SO₂, HCl |
| Advantages | Inexpensive reagents, simple setup | Mild conditions, good for sensitive substrates | High reactivity, irreversible |
| Disadvantages | Equilibrium reaction, requires excess alcohol, harsh conditions | Expensive reagents, DCU can be hard to remove completely | Harsh reagent (SOCl₂), two steps, potential side reactions |
| Typical Yields | Moderate to Good | Good to Excellent | Good to Excellent |
Characterization of Esters
The successful synthesis of the target esters should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the ester and the presence of the alkyl group from the alcohol.
-
Infrared (IR) Spectroscopy: To observe the characteristic C=O stretching frequency of the ester group (typically around 1730-1750 cm⁻¹).
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
References
-
Zhang, J., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 166-170. [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. [Link]
-
Jadhav, G. V., & Kulkarni, V. G. (1952). Interaction of thionyl chloride and esters of aromatic hydroxy acids and their derivatives in presence of finely divided copper. Proceedings of the Indian Academy of Sciences - Section A, 35(4), 113-117. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]
-
ACS Omega. (2023). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. [Link]
-
Green, G., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Advances, 11(48), 30193-30201. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
Scribd. (n.d.). Steglich Esterification Guide. [Link]
-
Chemistry Steps. (n.d.). Mitsunobu Reaction. [Link]
- Google Patents. (n.d.). US950936A - Process of making the n-propyl ester of p-aminobenzoic acid.
-
PMC. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. [Link]
-
SynArchive. (n.d.). Steglich Esterification. [Link]
-
The Synthetic Inspector. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). [Link]
-
Reddit. (2021). How does this esterfication reaction proceed without side product resulting from reaction of amine with ?. [Link]
-
Chemistry LibreTexts. (2021). 3: Esterification (Experiment). [Link]
- Google Patents. (n.d.).
-
The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]
-
ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. [Link]
- Google Patents. (n.d.). CN106905173A - Prepare aminobenzoic acid or the method for its ester.
-
The Synthetic Inspector. (n.d.). Acid to Ester - Common Conditions. [Link]
-
Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. [Link]
-
Chegg. (2017). Write the mechanism for the Fischer esterification of p-aminobenzoic acid with ethanol. [Link]
-
Studylib. (n.d.). Benzocaine Synthesis: Fischer Esterification Lab Procedure. [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with. [Link]
-
ResearchGate. (2025). An Efficient Synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid. [Link]
-
RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]
-
Reddit. (2022). DCC/DMAP coupling reaction selection?. [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]
-
The Royal Society of Chemistry. (2023). Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction. [Link]
-
ChemRxiv. (n.d.). Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction. [Link]
-
Chemistry LibreTexts. (2021). 8.5: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. [Link]
Sources
- 1. 5-Amino-3-chloro-2-fluorobenzoic acid | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. scribd.com [scribd.com]
- 6. synarchive.com [synarchive.com]
- 7. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Diazotization Reactions of 5-Amino-3-chloro-2-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Diazotization with 5-Amino-3-chloro-2-fluorobenzoic Acid
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the precise functionalization of aromatic scaffolds is paramount. 5-Amino-3-chloro-2-fluorobenzoic acid is a valuable starting material, offering a unique substitution pattern that is foundational for the synthesis of a variety of complex molecules. The strategic placement of chloro and fluoro groups, combined with a carboxylic acid moiety, already imparts specific electronic and steric properties. The amino group, however, serves as a versatile handle for further molecular elaboration through diazotization.
The conversion of the primary aromatic amine in 5-Amino-3-chloro-2-fluorobenzoic acid to a diazonium salt opens a gateway to a plethora of chemical transformations. This highly reactive intermediate can be subsequently replaced by a wide range of substituents through well-established named reactions, enabling the synthesis of diverse derivatives with tailored properties.[1] This application note provides a comprehensive guide to the diazotization of 5-Amino-3-chloro-2-fluorobenzoic acid, detailing the underlying chemical principles, a robust experimental protocol, and subsequent synthetic applications. The presence of electron-withdrawing groups on the aromatic ring reduces the nucleophilicity of the amino group, which can make diazotization more challenging compared to simple anilines.[2] Therefore, careful control of reaction conditions is crucial for successful transformation.
Core Principles: The Chemistry of Diazotization
Diazotization is the process of converting a primary aromatic amine into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid.[1] The reaction is performed at low temperatures, generally between 0 and 5 °C, to ensure the stability of the resulting diazonium salt, as these compounds can be unstable and potentially explosive at higher temperatures or in solid form.[3][4]
The mechanism involves the formation of the nitrosonium ion (NO+) from nitrous acid in the acidic medium. This electrophilic species is then attacked by the nucleophilic amino group of the 5-Amino-3-chloro-2-fluorobenzoic acid. A series of proton transfers and the elimination of a water molecule lead to the formation of the aryl diazonium salt.[2]
Safety First: Handling Diazonium Salts
Aryl diazonium salts are known for their thermal instability and can be sensitive to shock and friction, posing a significant explosion hazard, especially when isolated in a dry, solid state.[3][5][6] Therefore, it is imperative to treat all diazonium salt solutions as potentially hazardous and to adhere to strict safety protocols.
Key Safety Precautions:
-
In Situ Use: Whenever possible, diazonium salts should be generated and used in situ without isolation.[4]
-
Temperature Control: Maintain the reaction temperature strictly between 0 and 5 °C throughout the diazotization and subsequent reactions.[3]
-
Avoid Isolation: Do not attempt to isolate the diazonium salt unless you are following a specific, validated, and risk-assessed procedure for forming a more stable salt (e.g., tetrafluoroborate).[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. Conduct the reaction in a well-ventilated fume hood.
-
Quenching: After the reaction is complete, any excess diazonium salt should be quenched. This can be achieved by the addition of a compound that reacts readily with it, such as a solution of a beta-naphthol or by carefully warming the solution to promote decomposition to the corresponding phenol.
Experimental Protocol: Diazotization of 5-Amino-3-chloro-2-fluorobenzoic Acid
This protocol details the in situ generation of the diazonium salt of 5-Amino-3-chloro-2-fluorobenzoic acid for subsequent use in synthetic transformations.
Materials and Equipment:
-
5-Amino-3-chloro-2-fluorobenzoic acid (CAS No. 1519383-66-4)[7]
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice Bath
-
Magnetic Stirrer and Stir Bar
-
Thermometer
-
Standard Glassware (beakers, flasks, dropping funnel)
Step-by-Step Procedure:
-
Preparation of the Amine Solution: In a three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, suspend 1.0 equivalent of 5-Amino-3-chloro-2-fluorobenzoic acid in a mixture of concentrated hydrochloric acid and water. The exact concentrations will depend on the subsequent reaction, but a typical starting point is a 1-2 M solution.
-
Cooling: Place the flask in an ice-salt bath and stir the suspension vigorously until the temperature reaches 0-5 °C. It is crucial to maintain this temperature range throughout the addition of sodium nitrite.
-
Preparation of the Nitrite Solution: In a separate beaker, prepare a solution of 1.0-1.1 equivalents of sodium nitrite in cold distilled water.
-
Diazotization: Add the sodium nitrite solution dropwise to the stirred amine suspension using a dropping funnel. The addition should be slow enough to ensure the temperature does not exceed 5 °C.
-
Monitoring the Reaction: The reaction is typically complete shortly after the addition of the sodium nitrite is finished. The formation of a clear solution may indicate the completion of the diazotization. A persistent positive test on starch-iodide paper indicates the presence of excess nitrous acid. If this occurs, the excess can be quenched by the addition of a small amount of urea or sulfamic acid.
-
Immediate Use: The resulting solution of the 3-chloro-2-fluoro-5-(carboxy)benzenediazonium salt is now ready for immediate use in subsequent reactions. Do not store the diazonium salt solution.
Synthetic Applications: Gateway to Diverse Functionalities
The true utility of the diazotization of 5-Amino-3-chloro-2-fluorobenzoic acid lies in the vast array of transformations the resulting diazonium salt can undergo. The diazonium group is an excellent leaving group (as N₂ gas) and can be readily displaced by a variety of nucleophiles.
Sandmeyer Reactions: Introduction of Halogens and Cyano Groups
The Sandmeyer reaction utilizes copper(I) salts as catalysts to replace the diazonium group with a halide (Cl, Br) or a cyano group.[8] This is a powerful method for introducing these functionalities onto the aromatic ring with high regioselectivity.
Table 1: Potential Sandmeyer Reactions
| Product Name | Reagent | Functional Group Introduced |
| 3,5-Dichloro-2-fluorobenzoic acid | Copper(I) chloride (CuCl) | -Cl |
| 5-Bromo-3-chloro-2-fluorobenzoic acid | Copper(I) bromide (CuBr) | -Br |
| 3-Chloro-5-cyano-2-fluorobenzoic acid | Copper(I) cyanide (CuCN) | -CN |
Balz-Schiemann Reaction: A Route to Fluorinated Aromatics
For the introduction of an additional fluorine atom, the Balz-Schiemann reaction is the method of choice.[8] This reaction involves the formation of a more stable diazonium tetrafluoroborate salt, which upon heating, decomposes to yield the corresponding aryl fluoride.[8]
Protocol for Balz-Schiemann Reaction:
-
To the freshly prepared diazonium salt solution at 0-5 °C, slowly add a cold solution of fluoroboric acid (HBF₄).
-
The aryl diazonium tetrafluoroborate salt will often precipitate from the solution.
-
Isolate the precipitate by filtration and wash it with cold water, followed by a cold, low-polarity solvent (e.g., diethyl ether).
-
Caution: Although more stable than the chloride salt, the isolated tetrafluoroborate salt is still a diazonium salt and should be handled with care.
-
Gently heat the isolated salt (often in an inert solvent) to induce decomposition, which liberates nitrogen gas and boron trifluoride, yielding 3-chloro-2,5-difluorobenzoic acid.
Visualizing the Process
Reaction Mechanism
Caption: Generalized mechanism of diazotization.
Experimental Workflow
Sources
- 1. 5-AMino-2-chloro-4-fluorobenzoic acid | 172404-33-0 [chemicalbook.com]
- 2. lkouniv.ac.in [lkouniv.ac.in]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. Diazonium compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Safer alternative for aryldiazonium chemistry [mpg.de]
- 7. 1519383-66-4|5-Amino-3-chloro-2-fluorobenzoic acid|BLD Pharm [bldpharm.com]
- 8. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Solubility issues with 5-Amino-3-chloro-2-fluorobenzoic acid in water
The following Technical Support Guide is structured to address the solubility and handling challenges of 5-Amino-3-chloro-2-fluorobenzoic acid (CAS 874784-18-6). This guide assumes the persona of a Senior Application Scientist providing direct, high-level support to a research team.
Subject: 5-Amino-3-chloro-2-fluorobenzoic acid (ACFBA)
Executive Summary: The "Brick Dust" Challenge
You are likely encountering difficulties dissolving 5-Amino-3-chloro-2-fluorobenzoic acid (ACFBA) in neutral aqueous media. This is not a user error; it is an intrinsic property of the molecule.
ACFBA is a poly-halogenated zwitterion . The combination of the hydrophobic halogen substituents (Chlorine at C3, Fluorine at C2) and the high crystal lattice energy generated by the intermolecular salt bridge (between the 5-Amino and 1-Carboxyl groups) creates a "brick dust" profile. In neutral water (pH ~6-7), the molecule tends to exist near its isoelectric point (pI), where net charge is zero and solubility is at its thermodynamic minimum.
Key Takeaway: You cannot force this molecule into neutral water with simple stirring. You must disrupt the lattice energy using pH manipulation (ionization) or dielectric modification (co-solvents).
Troubleshooting Q&A: Field-Proven Solutions
Q1: Why does the compound float or clump when I add water, even with sonication?
A: This is a classic manifestation of high lipophilicity combined with static charge. The Chlorine and Fluorine atoms significantly increase the logP (partition coefficient), making the crystal surface hydrophobic.
-
The Fix: Do not add dry powder to water. Instead, "wet" the powder with a small volume of water-miscible organic solvent (DMSO or Methanol) before adding your aqueous buffer. This breaks the surface tension and allows the water to interact with the polar functional groups.
Q2: I adjusted the pH to 7.0, but the solution precipitated. Why?
A: You likely hit the Isoelectric Trap . Based on Structure-Activity Relationships (SAR) of halogenated aminobenzoic acids, the pKa of the carboxylic acid is suppressed (approx. 2.5–3.0) due to the electron-withdrawing ortho-fluorine and meta-chlorine. The amino group's conjugate acid pKa is also lowered (approx. 2.0–3.0).
-
The Mechanism: At pH 7, the molecule is likely transitioning from a soluble anion to a less soluble neutral/zwitterionic species, or interacting with counter-ions that salt it out.
-
The Fix: Target a pH > 8.0 (fully anionic species) for initial dissolution, then carefully titrate down if necessary, ensuring you do not cross the solubility boundary.
Q3: Can I use DMSO for biological assays?
A: Yes, ACFBA is highly soluble in DMSO (>50 mM).
-
Protocol: Prepare a 100 mM stock in pure anhydrous DMSO. For cell assays, dilute this stock into the culture medium. Ensure the final DMSO concentration remains <0.5% (v/v) to avoid solvent toxicity.
-
Warning: Avoid storing DMSO stocks in humid environments; water absorption can cause the compound to crash out over time.
Q4: Is the molecule stable at high pH?
A: Generally, yes, but be cautious of decarboxylation . Benzoic acids with electron-withdrawing groups (like F and Cl) ortho/para to the carboxyl group can be prone to thermal decarboxylation, especially in strongly acidic conditions or under high heat.
-
Recommendation: Avoid boiling the solution. If heating is required to aid dissolution, do not exceed 50°C.
Technical Data & Properties
| Property | Value / Description | Note |
| Molecular Formula | C₇H₅ClFNO₂ | |
| Molecular Weight | 189.57 g/mol | |
| Predicted logP | ~2.1 – 2.5 | Moderately Lipophilic [1] |
| Predicted pKa (COOH) | ~2.8 | Acidic due to ortho-F/meta-Cl effect [2] |
| Predicted pKa (NH₃⁺) | ~2.2 | Weakly basic amine due to EWG ring |
| Solubility (Water, pH 7) | < 0.5 mg/mL | Poor (Zwitterionic/Neutral dominance) |
| Solubility (0.1 M NaOH) | > 10 mg/mL | Good (Anionic species) |
| Solubility (DMSO) | > 20 mg/mL | Excellent |
Visualizing the Solubility Strategy
The following logic flow illustrates the decision process for solubilizing ACFBA based on your downstream application.
Figure 1: Decision tree for solubilizing ACFBA based on experimental requirements.
Validated Experimental Protocols
Protocol A: The "pH Swing" Method (For Aqueous Stock)
Use this when organic solvents are prohibited.
-
Weighing: Weigh 18.9 mg of ACFBA (approx. 0.1 mmol) into a 20 mL glass vial.
-
Alkaline Dissolution: Add 1.0 mL of 0.1 M NaOH (1.0 equivalent).
-
Why: This deprotonates the carboxylic acid (COOH → COO⁻), breaking the lattice energy.
-
-
Agitation: Vortex for 30 seconds. The solution should turn clear.
-
Troubleshooting: If particles remain, add 0.1 M NaOH in 100 µL increments.
-
-
Dilution: Slowly add your desired buffer (e.g., PBS) to reach the final volume (e.g., 10 mL).
-
Critical: Monitor pH during addition. If the buffer is acidic, the compound may crash out. Ensure final pH remains > 7.5.
-
Protocol B: The "Solvent Wetting" Method (For HPLC/LCMS)
Use this for analytical standard preparation.
-
Weighing: Weigh 10 mg of ACFBA.
-
Wetting: Add 100 µL of Methanol or Acetonitrile. Vortex to create a slurry.
-
Dissolution: Add 900 µL of water (containing 0.1% Formic Acid or Ammonium Bicarbonate, depending on detection mode).
-
Note: For Negative Mode MS, use Ammonium Bicarbonate (pH 8) to ensure ionization [3].
-
-
Filtration: Filter through a 0.22 µm PTFE filter before injection.
Mechanistic Insight: pH-Dependent Speciation
Understanding the charge state is critical for predicting solubility. The diagram below depicts the dominant species at varying pH levels.
Figure 2: Speciation of ACFBA. The "Danger Zone" is the central Zwitterionic/Neutral state where solubility is lowest.
References
-
Lundblad, R. L. (2019).[1] A List of Log P Values, Water Solubility, and Molecular Weight for Some Selected Chemicals. CRC Press.[1] (Provides comparative logP data for aminobenzoic acid derivatives).
- Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23.
-
BenchChem Application Note. HPLC Analysis of 4-Amino-2-chlorobenzoic acid and its Metabolite. (Demonstrates mobile phase selection for chlorinated aminobenzoic acids).
-
PubChem. Compound Summary: 3-Fluorobenzoic acid.[2] (Used for structural analog pKa comparison).
Sources
Technical Support Center: Purification of 5-Amino-3-chloro-2-fluorobenzoic Acid
Welcome to the technical support center for the purification of 5-Amino-3-chloro-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for removing isomeric impurities from your crude product.
Substituted benzoic acids, such as 5-Amino-3-chloro-2-fluorobenzoic acid, are crucial building blocks in medicinal chemistry and materials science.[1] The precise arrangement of substituents on the aromatic ring is critical for the molecule's intended biological activity and chemical properties. Consequently, achieving high isomeric purity is a paramount objective in its synthesis.
This document provides a structured approach to identifying and removing common isomeric impurities, leveraging techniques from fractional recrystallization to advanced chromatographic methods.
Frequently Asked Questions (FAQs)
Q1: What are the most likely isomeric impurities in my crude 5-Amino-3-chloro-2-fluorobenzoic acid?
A1: While the exact impurity profile depends on the specific synthetic route, common isomers arise from alternative positions of the amino, chloro, and fluoro groups on the benzoic acid ring. Based on typical electrophilic aromatic substitution and nucleophilic aromatic substitution reactions used in the synthesis of similar compounds, you may encounter isomers such as:
-
Positional isomers of the amino group: e.g., 3-Amino-5-chloro-2-fluorobenzoic acid or 4-Amino-3-chloro-2-fluorobenzoic acid.
-
Positional isomers of the halogen substituents: e.g., 5-Amino-2-chloro-3-fluorobenzoic acid.
It is crucial to characterize your crude mixture using techniques like HPLC, LC-MS, or NMR to identify the specific isomers present.
Q2: What is the first step I should take to purify my crude product?
A2: Recrystallization is often the most practical and cost-effective initial purification step for multigram quantities of solid material.[2] It takes advantage of differences in solubility between the desired product and its impurities in a given solvent system.
Q3: When should I consider using chromatography?
A3: Chromatography is recommended when:
-
Recrystallization fails to provide the desired level of purity.
-
The isomers have very similar solubility profiles.
-
You need to isolate very pure material for analytical standard preparation or sensitive downstream applications.
-
You are working with small quantities of material where losses during recrystallization are a concern.
High-performance liquid chromatography (HPLC) and column chromatography are powerful techniques for separating closely related isomers.[3][4][5]
Troubleshooting Guides
I. Purification by Fractional Recrystallization
Fractional recrystallization relies on the subtle differences in the solubility of isomers in a selected solvent. The goal is to find a solvent in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the isomeric impurities have different solubility characteristics.
Protocol for Recrystallization
-
Solvent Screening: Begin by testing the solubility of a small amount of your crude material in a range of solvents (see Table 1). Ideal solvents will fully dissolve the compound when hot but result in significant crystal formation upon cooling.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 5-Amino-3-chloro-2-fluorobenzoic acid and a small volume of the chosen solvent. Heat the mixture on a hot plate with stirring.
-
Saturation: Gradually add more hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent, as this will reduce the yield.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of purer crystals.[2] If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
-
Purity Analysis: Analyze the purity of the recrystallized material and the mother liquor by HPLC or LC-MS to assess the effectiveness of the separation.
Troubleshooting Recrystallization
| Issue | Possible Cause | Solution |
| Low Recovery | Too much solvent was used; The compound is too soluble in the chosen solvent at low temperatures. | Concentrate the solution by evaporating some of the solvent and re-cooling; Try a different solvent or a co-solvent system. |
| No Crystal Formation | The solution is not supersaturated; The compound may have oiled out. | Evaporate some of the solvent; Scratch the flask or add a seed crystal; If an oil forms, try re-heating and adding a small amount of a co-solvent in which the compound is less soluble. |
| Poor Purity Improvement | Isomers have very similar solubilities in the chosen solvent; The cooling was too rapid, trapping impurities. | Experiment with different solvent systems (see Table 1); Allow the solution to cool more slowly. |
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Benzoic acids often have increased solubility in hot water.[2] |
| Ethanol | High | 78 | Good general solvent for polar organic compounds. |
| Methanol | High | 65 | Similar to ethanol, but more volatile. |
| Isopropanol | Medium | 82 | Can offer different selectivity compared to ethanol/methanol. |
| Acetone | Medium | 56 | A versatile solvent, but its low boiling point can lead to rapid evaporation. |
| Ethyl Acetate | Medium | 77 | A good choice for compounds of intermediate polarity. |
| Toluene | Low | 111 | May be suitable for less polar impurities. |
| Heptane/Hexane | Low | 98/69 | Often used as an anti-solvent in co-solvent systems. |
| Acetic Acid | High | 118 | The acidic nature can help to solubilize the amino-benzoic acid. |
This table provides a starting point for solvent screening. The optimal solvent or solvent mixture must be determined experimentally.
II. Purification by Column Chromatography
Column chromatography provides a higher degree of separation by exploiting differences in the partitioning of compounds between a stationary phase and a mobile phase. For aminobenzoic acids, normal-phase or reversed-phase chromatography can be effective.
Workflow for Isomer Separation by Column Chromatography
Sources
Technical Support Center: HPLC Analysis of Amino-Halogenated Benzoic Acids
Status: Operational | Tier: Level 3 (Method Development & Optimization) Ticket Topic: Separation and Troubleshooting for Amino-Halogenated Benzoic Acids (e.g., 2-amino-4-chlorobenzoic acid, 2-amino-5-chlorobenzoic acid)
Introduction: The "Zwitterionic" Trap
Welcome to the technical guide for analyzing amino-halogenated benzoic acids. These molecules present a unique "double-edged" challenge in chromatography due to their amphoteric nature.[1][2]
-
The Amine (-NH₂): Basic. At low pH, it becomes protonated (
), increasing polarity and risking secondary interactions with silanols (tailing). -
The Carboxylic Acid (-COOH): Acidic.[1][2] At neutral pH, it ionizes (
), causing the molecule to elute near the void volume on C18 columns. -
The Halogen (Cl, F, Br): Hydrophobic.[2] It provides the "grip" for Reversed-Phase (RP) retention but creates difficult-to-separate positional isomers (ortho/meta/para).[1][2]
This guide synthesizes field-proven protocols to overcome these competing forces.
Module 1: Method Development Protocol
Objective: Establish a robust baseline method within 24 hours.
Phase 1: Column Selection Strategy
Standard C18 columns often fail to separate positional isomers (e.g., 2-amino-4-chloro vs. 2-amino-5-chloro).[1][2] You must exploit
| Column Chemistry | Selectivity Mechanism | Recommendation |
| C18 (End-capped) | Hydrophobicity (Van der Waals) | Starting Point. Good for general purity, but poor for isomer separation.[1][2] |
| PFP (Pentafluorophenyl) | Gold Standard. The fluorine ring interacts strongly with the halogenated analyte, often resolving isomers that co-elute on C18.[2] | |
| Phenyl-Hexyl | Alternative. Good if PFP is too retentive.[2] Excellent for aromatic selectivity.[1][2] | |
| Polar-Embedded (Amide) | Hydrophobic + H-Bonding | Tailing Fix. Shields silanols, improving peak shape for the amine group.[1][2] |
Phase 2: Mobile Phase & pH Control
The Golden Rule: Lock the ionization state.
-
Why? At pH < 3, the carboxylic acid is protonated (neutral,
) for retention, and silanols on the silica are protonated (neutral, ), reducing amine tailing.
Standard Scouting Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.[1][2]7) or 20mM Phosphate Buffer pH 2.5 (if non-MS).[1][2]
-
Mobile Phase B: Methanol (Preferred for PFP/Phenyl columns to enhance
selectivity) or Acetonitrile.[2]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV @ 230–254 nm (Halogenated rings have strong absorbance here).[1][2]
Module 2: Troubleshooting & FAQs
Issue 1: Severe Peak Tailing (As > 1.5)
User Report: "My 2-amino-5-chlorobenzoic acid peak looks like a shark fin. The tail is dragging."
Root Cause:
The protonated amine (
Corrective Actions:
-
Lower the pH: Ensure Mobile Phase A is pH ≤ 3.0.
-
Increase Buffer Strength: If using Formic Acid, switch to 0.1% TFA (Trifluoroacetic acid) .[1][2] TFA acts as an ion-pairing agent, masking the positive charge on the amine.
-
Switch Column: Use a "Polar Embedded" or "Base Deactivated" column (e.g., Amide or charged-surface hybrid).[1][2]
Issue 2: Positional Isomers Co-eluting
User Report: "I cannot separate 2-amino-4-chloro from 2-amino-5-chloro benzoic acid."
Root Cause: These isomers have nearly identical hydrophobicity (LogP).[1][2] C18 columns cannot distinguish them based on "greasiness" alone.
Corrective Actions:
-
The "Methanol Effect": Switch from Acetonitrile to Methanol .[1][2] Methanol allows the analytes to interact more with the stationary phase's
-electrons (especially on Phenyl/PFP columns). Acetonitrile forms angcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -layer that blocks these interactions.[2] -
Ortho-Effect Exploitation: Isomers with the amine ortho to the acid (position 2) often form an intramolecular hydrogen bond.[1][2] This makes them effectively less polar than para isomers.[1][2] Lower the temperature to 25°C to stabilize this H-bond and maximize the selectivity difference.
Issue 3: Retention Time Drift
User Report: "The peaks are shifting 0.5 min earlier every run."
Root Cause: Phase collapse (dewetting) or insufficient equilibration of the zwitterion.[1][2]
Corrective Actions:
-
Check %B: Do not run 100% aqueous on standard C18 columns. Keep at least 3-5% organic.[1][2]
-
Buffer Capacity: If using just 0.1% acid, the pH inside the pore might be shifting.[1][2] Use a true buffer (20mM Ammonium Formate or Phosphate).[1][2]
Module 3: Visual Logic & Workflows
Workflow 1: Method Development Decision Tree
Caption: Step-by-step logic for selecting the correct column and mobile phase based on analyte behavior.
Workflow 2: Isomer Separation Logic (The "Ortho" Effect)
Caption: Mechanism of separating positional isomers using PFP columns and Methanol.
References
-
SIELC Technologies. (n.d.).[1][2] HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]
-
Welch Materials. (2024).[1][2][3] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
-
Phenomenex. (2025).[1][2][4] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
PubChem. (2025).[1][2] 2-Amino-5-chlorobenzoic acid (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]
-
Chromatography Online. (2025).[1][2] LC Troubleshooting Essentials: Peak Tailing. Retrieved from [Link]
Sources
Handling moisture sensitivity in 5-Amino-3-chloro-2-fluorobenzoic acid reagents
Answering your request, here is a technical support center with troubleshooting guides and FAQs about handling moisture sensitivity in 5-Amino-3-chloro-2-fluorobenzoic acid reagents.
Technical Support Center: 5-Amino-3-chloro-2-fluorobenzoic Acid
Welcome to the technical support guide for 5-Amino-3-chloro-2-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on managing the inherent moisture sensitivity of this versatile reagent. The unique substitution pattern of this molecule makes it a valuable building block in medicinal chemistry and materials science; however, its reactivity can be compromised by improper handling.[1] This guide provides in-depth, field-proven solutions to common challenges, ensuring the integrity of your experiments and the reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of 5-Amino-3-chloro-2-fluorobenzoic acid.
Q1: Why is 5-Amino-3-chloro-2-fluorobenzoic acid considered moisture-sensitive?
A1: The moisture sensitivity arises from its hygroscopic nature, a common trait for compounds containing both amine (-NH₂) and carboxylic acid (-COOH) functional groups. These polar groups can form hydrogen bonds with atmospheric water molecules, causing the solid reagent to absorb moisture. While the product is stable under normal conditions, this absorbed water can lead to physical changes like clumping and can interfere with reactions that require anhydrous conditions.[2][3]
Q2: What are the visible signs of moisture contamination in the reagent?
A2: The primary visual indicator of moisture absorption is a change in the physical state of the powder. A fresh, dry reagent should be a free-flowing powder. Signs of moisture contamination include:
-
Clumping or caking: The powder will stick together, losing its fine, crystalline appearance.
-
Formation of a solid mass: In cases of significant moisture exposure, the reagent may solidify into a single chunk.
-
Difficulty in weighing/transferring: The static, free-flowing nature is lost, making accurate measurement challenging.
Q3: How can moisture compromise my experimental results?
A3: Moisture can have several detrimental effects on reactions:
-
Inaccurate Stoichiometry: When you weigh a hygroscopic reagent that has absorbed water, you are weighing both the compound and the water. This leads to using a lower molar quantity of the reagent than intended, affecting reaction stoichiometry and limiting yields.
-
Reaction Inhibition: Many reactions, such as peptide couplings (e.g., with HATU) or reactions involving organometallics and hydrides, are intolerant of water.[1][4] Water can quench sensitive reagents or catalysts, preventing the reaction from proceeding.[5]
-
Formation of Byproducts: Water can participate in undesired side reactions. For instance, if the carboxylic acid is activated (e.g., to an acyl chloride), water will readily hydrolyze it back to the starting material, consuming your activating agent and reducing yield.[6]
Q4: What is the ideal storage protocol for this reagent?
A4: To maintain the reagent's integrity, it must be stored in a strictly controlled anhydrous environment. Adhere to the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C or as per supplier | Reduces the rate of any potential slow degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces air and moisture from the container headspace.[7] |
| Container | Tightly sealed original container | Prevents ingress of atmospheric moisture.[8] |
| Location | Dedicated Desiccator | Provides a secondary barrier against moisture, using a drying agent like P₂O₅ or fresh anhydrous calcium sulfate.[9][10] |
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides a systematic approach to diagnosing and solving problems encountered during reactions involving 5-Amino-3-chloro-2-fluorobenzoic acid.
Problem 1: My reaction yield is consistently low or the reaction fails completely.
-
Core Question: Is moisture being rigorously excluded at every step? Many organic reactions are moisture-sensitive and require careful exclusion of water to proceed effectively.[5]
-
Troubleshooting Protocol:
-
Verify Reagent Integrity: Visually inspect the reagent for clumping. If observed, the reagent has been compromised. For critical applications, using a fresh, unopened bottle is the most reliable solution.
-
Implement Anhydrous Reaction Technique: Follow the detailed protocol below for setting up a reaction under strictly anhydrous conditions. Even small amounts of adsorbed water on glassware can be detrimental.[11]
-
Check Solvent Purity: Ensure you are using a certified anhydrous solvent or that the solvent has been freshly dried over an appropriate drying agent (e.g., molecular sieves).[11]
-
Problem 2: I am observing inconsistent results from one experiment to the next.
-
Core Question: Is my handling procedure consistent and sufficiently robust against atmospheric moisture?
-
Troubleshooting Protocol:
-
Standardize Your Workflow: Use the "Standard Workflow for Anhydrous Handling" diagram below as a checklist for every experiment. Inconsistency often arises from small variations in technique, such as the time the reagent is exposed to air.
-
Work Quickly and Efficiently: When not in a glovebox, weigh the reagent rapidly and seal the main container immediately. Do not leave the stock bottle open on the bench.
-
Use an Inert Gas Manifold: For transferring solvents and reagents via syringe, use a system that maintains positive inert gas pressure within the reaction vessel, such as a Schlenk line or a simple balloon setup.[12]
-
Problem 3: My post-reaction analysis (NMR, LC-MS) shows unexpected impurities or starting material.
-
Core Question: Has the reagent or an intermediate been hydrolyzed during the reaction or workup?
-
Troubleshooting Protocol:
-
Pre-Reaction Check: If you suspect the starting material is compromised, dissolve a small amount in a dry deuterated solvent (e.g., DMSO-d₆) and take a ¹H NMR. Compare this to the reference spectrum to check for impurities.
-
Analyze Workup Procedure: Aqueous workup steps can cause hydrolysis of sensitive products.[6] If your desired product is potentially unstable in water, consider a non-aqueous workup or minimize the duration of contact with the aqueous phase.
-
Run a Control Reaction: Perform the reaction with a brand new bottle of 5-Amino-3-chloro-2-fluorobenzoic acid under ideal anhydrous conditions. If this reaction is successful, it strongly indicates that your previous stock of the reagent was compromised by moisture.
-
Section 3: Diagrams & Visual Workflows
Visual aids are critical for reinforcing complex laboratory procedures. The following diagrams illustrate the core concepts of moisture contamination and the proper handling workflow.
The Cycle of Moisture Contamination
This diagram illustrates how atmospheric moisture compromises the reagent, leading to failed experiments. It emphasizes the causal links between improper storage and poor outcomes.
Caption: The pathway from atmospheric exposure to experimental failure.
Standard Workflow for Anhydrous Handling
This workflow provides a clear, step-by-step visual guide for researchers to follow, ensuring that all critical points for moisture exclusion are addressed.
Caption: Step-by-step workflow for setting up a moisture-sensitive reaction.
Section 4: Experimental Protocols
Protocol 1: Rigorous Anhydrous Reaction Setup
This protocol details the necessary steps to create and maintain an anhydrous environment suitable for reactions involving moisture-sensitive reagents.
Objective: To exclude atmospheric moisture and water adsorbed on glassware from the reaction.
Methodology:
-
Glassware Preparation:
-
Thoroughly clean all required glassware (reaction flask, condenser, addition funnel, etc.).
-
Place all glass components in a laboratory oven at a minimum of 125°C for at least 4 hours (overnight is ideal).[7]
-
Alternatively, for faster setup, assemble the apparatus and flame-dry all glass parts under a vacuum using a high-temperature heat gun or a Bunsen burner (use extreme caution).[5]
-
-
Apparatus Assembly:
-
Remove the hot glassware from the oven using heat-resistant gloves.[9]
-
Immediately assemble the reaction apparatus and clamp it securely in a fume hood.
-
Grease all glass joints sparingly with a high-vacuum grease to ensure a good seal.
-
-
Establishing Inert Atmosphere:
-
Insert a needle connected to a source of dry inert gas (nitrogen or argon) through a rubber septum on one of the flask's necks. Insert a second "bleed" needle to act as an outlet.[12]
-
Flush the entire apparatus with the inert gas for several minutes to displace all air and residual moisture.[12]
-
Remove the bleed needle and connect the gas inlet to a bubbler to maintain a slight positive pressure of inert gas throughout the experiment.[7]
-
-
Reagent and Solvent Addition:
-
Use a certified anhydrous solvent from a sealed bottle (e.g., Sure/Seal™).[7]
-
Transfer the solvent to the reaction flask via a dry, inert-gas-flushed syringe or cannula.[7]
-
Weigh the 5-Amino-3-chloro-2-fluorobenzoic acid quickly on a tared weighing paper. If possible, perform this step in a glovebox.[13]
-
Briefly remove the septum, add the solid reagent to the flask against a positive flow of inert gas, and immediately reseal the flask.
-
-
Reaction Execution:
-
Maintain the positive inert gas pressure for the entire duration of the reaction.
-
If adding other liquid reagents, use dry, gas-flushed syringes.
-
References
-
HepatoChem. (2016, September 14). How do you handle hygroscopic salts? Retrieved from [Link]
-
Moodle@Units. Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Sustainable Synthesis Lab Guide. Performing Sensitive Reactions without a Schlenk Line. Retrieved from [Link]
-
Alfa Aesar. (2025, September 5). SAFETY DATA SHEET. Retrieved from [Link]
-
JoVE. (2015, March 4). Video: Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]
-
3A Senrise. Material Safety Data Sheet. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Organic Syntheses Procedure. Methanimidamide, N,N-dimethyl-N'-(4-methylphenyl)-. Retrieved from [Link]
-
Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
LabManager. (2025, December 25). Best Practices for Working with Chemical Reactions in the Lab. Retrieved from [Link]
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- 13. hepatochem.com [hepatochem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 5-Amino-3-chloro-2-fluorobenzoic acid: A Comparative Approach
In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structures is paramount. For researchers and professionals in drug development, understanding the nuanced details of a molecule like 5-Amino-3-chloro-2-fluorobenzoic acid, a key pharmaceutical intermediate, is critical for ensuring quality, safety, and efficacy.[1][2] This guide provides an in-depth analysis of the ¹H NMR spectrum of this complex aromatic compound. Moving beyond a mere interpretation of spectral data, we will explore the underlying principles that govern its appearance and compare the insights derived from ¹H NMR with those from other widely used analytical techniques.
Part 1: Deconstructing the ¹H NMR Spectrum of 5-Amino-3-chloro-2-fluorobenzoic acid
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a cornerstone of organic chemistry, offering a detailed window into the electronic environment of protons within a molecule. The predicted ¹H NMR spectrum of 5-Amino-3-chloro-2-fluorobenzoic acid presents a fascinating case study in the interplay of various substituent effects on a benzene ring.
Predicted ¹H NMR Spectral Parameters
To understand the spectrum, we must first consider the electronic properties of the substituents:
-
-COOH (Carboxylic Acid): An electron-withdrawing group (EWG) that deshields ortho and para protons.[3][4][5]
-
-Cl (Chloro): An electron-withdrawing group via induction but can donate electron density through resonance. Its overall effect is typically deshielding.
-
-F (Fluoro): A highly electronegative atom, making it a strong electron-withdrawing group through induction. It also introduces spin-spin coupling with nearby protons.
-
-NH₂ (Amino): A strong electron-donating group (EDG) through resonance, which shields ortho and para protons.[3][4][6]
The interplay of these groups on the aromatic ring dictates the chemical shifts (δ) and coupling constants (J) of the two aromatic protons, H-4 and H-6.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 | ~6.8 - 7.2 | Doublet of doublets (dd) | ³J(H-4,H-6) ≈ 2-3 Hz (meta), ⁴J(H-4,F) ≈ 1-2 Hz (para) |
| H-6 | ~7.3 - 7.7 | Doublet of doublets (dd) | ³J(H-6,H-4) ≈ 2-3 Hz (meta), ³J(H-6,F) ≈ 8-10 Hz (ortho) |
| -NH₂ | ~4.0 - 6.0 | Broad singlet | Exchangeable with D₂O |
| -COOH | ~10.0 - 13.0 | Broad singlet | Exchangeable with D₂O |
Rationale Behind the Predictions: A Deeper Dive
-
Chemical Shifts:
-
The amino group (-NH₂) is a powerful electron-donating group, significantly shielding the protons ortho and para to it.[3][6] However, in this molecule, both remaining protons are meta to the amino group.
-
The fluorine, chlorine, and carboxylic acid groups are all electron-withdrawing, which would generally deshield the aromatic protons.[3][5]
-
H-4 is positioned between the electron-donating amino group and the electron-withdrawing chloro group. The shielding effect of the amino group is expected to push this proton upfield (to a lower ppm value).
-
H-6 is ortho to the strongly electronegative fluorine atom and meta to the chloro and amino groups. The deshielding effect of the adjacent fluorine will cause this proton to appear at a lower field (higher ppm value) compared to H-4.[3]
-
-
Multiplicity and Coupling Constants:
-
The two aromatic protons, H-4 and H-6, are not adjacent, so they will exhibit meta-coupling, which is typically small (²⁻³ Hz).[7]
-
Crucially, the fluorine atom will couple with the neighboring protons. The coupling between fluorine and a proton three bonds away (³J, ortho coupling) is significantly larger (around 8-10 Hz) than the coupling over four bonds (⁴J, meta coupling) or five bonds (⁵J, para coupling).[8]
-
Therefore, H-6, being ortho to the fluorine, will show a larger coupling constant due to the ³J(H-F) interaction, in addition to the smaller ³J(H-H) meta coupling to H-4. This will result in a doublet of doublets.
-
H-4 is para to the fluorine, so it will exhibit a smaller ⁴J(H-F) coupling, along with the ³J(H-H) meta coupling to H-6, also resulting in a doublet of doublets.
-
-
Exchangeable Protons (-NH₂ and -COOH):
-
The protons on the amino and carboxylic acid groups are acidic and readily exchange with deuterium from deuterated solvents (like D₂O).[7][9] This exchange is often rapid, causing the signals to be broad.[9] Their chemical shifts are highly dependent on solvent, concentration, and temperature.[9][10][11][12] Adding a drop of D₂O to the NMR sample will cause these peaks to disappear, confirming their identity.
-
Experimental Protocol: ¹H NMR Spectroscopy
A robust protocol is essential for obtaining a clean and interpretable spectrum.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of 5-Amino-3-chloro-2-fluorobenzoic acid.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for carboxylic acids and amines as it can better solubilize the compound and slow down the exchange rate of the acidic protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[13]
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution of coupling patterns.
-
Shim the magnetic field to ensure homogeneity and obtain sharp peaks.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Part 2: A Comparative Analysis of Analytical Techniques
While ¹H NMR provides invaluable structural information, a comprehensive characterization of a pharmaceutical intermediate relies on a suite of analytical methods.[1][14] Each technique offers unique insights, and their combined application provides a holistic understanding of the compound's identity, purity, and properties.
Comparison Table of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Detailed structural information, proton environments, connectivity through coupling, stereochemistry. | Unambiguous structure elucidation, quantitative analysis (qNMR). | Relatively low sensitivity, complex spectra for large molecules, can be affected by sample purity. |
| ¹³C NMR | Information about the carbon skeleton, presence of quaternary carbons. | Complements ¹H NMR, good for identifying functional groups. | Low natural abundance of ¹³C leads to lower sensitivity and longer acquisition times. |
| FTIR Spectroscopy | Presence of functional groups (e.g., -COOH, -NH₂, C-Cl, C-F). | Fast, non-destructive, provides a molecular "fingerprint". | Does not provide detailed structural connectivity, can be ambiguous for complex molecules. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution MS). | Extremely high sensitivity, can be coupled with chromatographic techniques (e.g., LC-MS, GC-MS) for mixture analysis.[1][14] | Isomeric compounds can be difficult to distinguish, fragmentation patterns can be complex to interpret. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification of impurities, separation of components in a mixture.[1][14] | High resolution and sensitivity, widely used for quality control.[1] | Does not provide structural information on its own (requires a detector like MS or UV). |
| Differential Scanning Calorimetry (DSC) | Thermal properties, melting point, purity determination.[15] | Provides information on the solid-state properties of the material, can be used for purity analysis without a reference standard.[15] | Not suitable for thermally unstable compounds, does not provide structural information. |
Workflow for Comprehensive Characterization
The following workflow illustrates how these techniques can be synergistically employed for a thorough analysis of 5-Amino-3-chloro-2-fluorobenzoic acid.
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- 13. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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A Senior Application Scientist's Guide to Impurity Profiling of Commercial 5-Amino-3-chloro-2-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Purity in a Key Pharmaceutical Intermediate
5-Amino-3-chloro-2-fluorobenzoic acid is a crucial building block in the synthesis of a variety of pharmaceuticals. Its molecular structure, featuring amino, chloro, and fluoro substituents on a benzoic acid core, provides a versatile scaffold for the development of novel therapeutic agents.[1] However, the synthetic route to this complex molecule can introduce a range of impurities, including starting materials, by-products, and degradation products.[2] The presence of these impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[3]
This guide provides a comprehensive framework for the impurity profiling of commercial 5-Amino-3-chloro-2-fluorobenzoic acid. We will delve into the likely synthetic pathways to predict potential process-related impurities, offer a comparative analysis of state-of-the-art analytical methodologies for their detection and quantification, and outline a systematic approach to forced degradation studies for identifying potential degradants. This document is designed to equip researchers and drug development professionals with the scientific rationale and practical protocols necessary to ensure the quality and regulatory compliance of this vital pharmaceutical intermediate.
Part 1: Unraveling the Impurity Profile: A Synthesis-Based Approach
Understanding the synthetic origin of 5-Amino-3-chloro-2-fluorobenzoic acid is paramount to anticipating its potential impurity profile. While multiple synthetic strategies exist for halogenated and aminated benzoic acids, a common approach involves the nitration of a suitable precursor followed by reduction of the nitro group.[1][4]
A plausible synthetic route, inferred from the synthesis of structurally related compounds, is illustrated below. This pathway serves as a roadmap for identifying potential process-related impurities.
Caption: Plausible synthetic pathway for 5-Amino-3-chloro-2-fluorobenzoic acid.
Based on this synthetic scheme, a range of potential impurities can be anticipated:
Table 1: Potential Process-Related Impurities in 5-Amino-3-chloro-2-fluorobenzoic acid
| Impurity Type | Potential Compounds | Rationale for Presence |
| Starting Materials | 3-Chloro-2,5-difluorobenzoic acid | Incomplete reaction in Step 1. |
| Intermediates | 3-Chloro-2,5-difluoro-X-nitrobenzoic acid | Incomplete amination in Step 2. |
| 5-Amino-3-chloro-2-fluoro-X-nitrobenzoic acid | Incomplete reduction in Step 3. | |
| Isomeric Impurities | Isomers of 5-Amino-3-chloro-2-fluorobenzoic acid | Non-regioselective nitration or amination. |
| By-products | Over-nitrated or poly-halogenated species | Side reactions during nitration or from starting material impurities. |
| Dehalogenated species | Reductive dehalogenation during the reduction step. | |
| Reagents & Solvents | Residual acids (HNO3, H2SO4), reducing agents (Fe, Pd), solvents | Carryover from the manufacturing process. |
Part 2: A Comparative Guide to Analytical Methodologies for Impurity Profiling
A multi-pronged analytical approach is essential for the comprehensive characterization of impurities in 5-Amino-3-chloro-2-fluorobenzoic acid. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of a robust impurity profiling strategy.[5][6]
Caption: Integrated analytical workflow for comprehensive impurity profiling.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification
HPLC with UV or Diode Array Detection (DAD) is the primary technique for quantifying the purity of 5-Amino-3-chloro-2-fluorobenzoic acid and its non-volatile impurities.[7] A well-developed HPLC method should be stability-indicating, meaning it can resolve the main component from all potential impurities and degradation products.[8]
Comparative Analysis of HPLC Methods:
| Parameter | Method A: Reversed-Phase with Acidic Mobile Phase | Method B: Reversed-Phase with Ion-Pairing | Rationale and Comparison |
| Stationary Phase | C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 is a versatile stationary phase for separating moderately polar compounds. The choice between methods depends on the polarity of the impurities. |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile | A: 0.005 M Tetrabutylammonium hydroxide, pH 7.5B: Acetonitrile | Method A is a standard approach for acidic analytes. Method B can improve the retention and resolution of highly polar or ionic impurities. |
| Detection | UV at 254 nm and 280 nm | UV at 254 nm and 280 nm | The dual wavelength detection allows for the sensitive detection of a broader range of aromatic impurities. |
| Pros | Simple mobile phase, robust. | Enhanced retention of polar impurities. | Method A is a good starting point. Method B is advantageous if early-eluting, polar impurities are suspected. |
| Cons | May have poor retention for very polar impurities. | More complex mobile phase, potential for baseline noise. | The choice should be guided by initial screening experiments. |
Experimental Protocol: HPLC-UV Method Development
-
Standard and Sample Preparation:
-
Prepare a stock solution of 5-Amino-3-chloro-2-fluorobenzoic acid reference standard (1 mg/mL) in a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Prepare sample solutions of commercial batches at the same concentration.
-
-
Chromatographic Conditions (Method A as a starting point):
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%), and linearly increase to a high percentage (e.g., 90%) over 30-40 minutes to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 280 nm.
-
-
Method Validation: Validate the chosen method according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[9]
Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile and Semi-Volatile Impurities
GC-MS is indispensable for the identification and quantification of volatile and semi-volatile impurities that may not be amenable to HPLC analysis, such as residual solvents and certain process-related by-products.[10] Due to the polar nature of the amino and carboxylic acid groups, derivatization is often necessary to improve the volatility and chromatographic behavior of the analyte and its impurities.[11]
Comparative Analysis of GC-MS Derivatization Approaches:
| Derivatization Reagent | Target Functional Groups | Advantages | Disadvantages |
| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | -COOH, -NH2 | Forms stable TMS derivatives, good for general screening. | Can be sensitive to moisture. |
| Pentafluorobenzyl Bromide (PFBBr) | -COOH | Forms electron-capturing derivatives, enhancing sensitivity with an Electron Capture Detector (ECD). | Does not derivatize the amino group. |
| Acetic Anhydride | -NH2 | Forms stable acetyl derivatives. | Does not derivatize the carboxylic acid group. |
Experimental Protocol: GC-MS with Silylation
-
Derivatization:
-
Accurately weigh approximately 1 mg of the commercial sample into a vial.
-
Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 60-70 °C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-15 °C/min.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Data Analysis: Identify impurities by comparing their mass spectra with spectral libraries (e.g., NIST) and by interpreting fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique for the structural elucidation of unknown impurities.[12][13] For fluorinated compounds like 5-Amino-3-chloro-2-fluorobenzoic acid, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Comparative Analysis of NMR Experiments:
| Experiment | Information Gained | Application in Impurity Profiling |
| ¹H NMR | Proton environment, coupling constants. | Provides a fingerprint of the molecule and can reveal the presence of impurities with distinct proton signals. |
| ¹³C NMR | Carbon skeleton. | Confirms the carbon framework and can identify impurities with different carbon structures. |
| ¹⁹F NMR | Fluorine environment, coupling to ¹H and ¹³C. | Highly sensitive to changes in the electronic environment around the fluorine atom, making it excellent for detecting and identifying fluorinated impurities. |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms. | Essential for the unambiguous structural elucidation of unknown impurities. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a sufficient amount of the commercial sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Structural Elucidation: For any significant unknown signals, perform 2D NMR experiments to establish the chemical structure.
Part 3: Probing Stability: A Guide to Forced Degradation Studies
Forced degradation studies are a regulatory requirement and a critical component of impurity profiling.[3][14] They are designed to accelerate the degradation of the drug substance under various stress conditions to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical methods.[15][16]
Forced Degradation Conditions and Potential Degradation Pathways:
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathways |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, heat (e.g., 60-80 °C) | Hydrolysis of the amide bond (if present in impurities), potential for decarboxylation at harsh conditions.[17] |
| Basic Hydrolysis | 0.1 M - 1 M NaOH, heat (e.g., 60-80 °C) | Similar to acidic hydrolysis, but potentially more rapid for certain functional groups.[17] |
| Oxidation | 3-30% H₂O₂, room temperature or gentle heat | Oxidation of the amino group, hydroxylation of the aromatic ring.[17] |
| Photolytic Degradation | Exposure to UV and visible light (ICH Q1B) | Photodimerization, photooxidation, or cleavage of C-Cl or C-F bonds.[15] |
| Thermal Degradation | Dry heat (e.g., 80-100 °C) | Decarboxylation, polymerization. |
Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Prepare solutions of 5-Amino-3-chloro-2-fluorobenzoic acid (e.g., 1 mg/mL) in the respective stress media. Also, expose the solid material to thermal and photolytic stress.
-
Stress Application: Expose the samples to the conditions outlined in the table above for a defined period. The goal is to achieve a target degradation of 5-20%.
-
Sample Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.
-
Peak Purity Analysis: Use a DAD to assess the peak purity of the main component in the stressed samples to ensure that no degradation products are co-eluting.
-
Mass Balance: Ensure that the sum of the assay value of the main peak and the areas of all degradation products is close to the initial assay value.
-
Structural Elucidation: If significant degradation products are observed, use LC-MS and NMR to identify their structures.[18]
Conclusion: A Roadmap to Ensuring Quality and Compliance
The impurity profile of 5-Amino-3-chloro-2-fluorobenzoic acid is a critical quality attribute that directly influences the safety and efficacy of the final pharmaceutical product. A thorough understanding of the synthetic process, coupled with a multi-faceted analytical strategy, is essential for the comprehensive characterization of both process-related and degradation-related impurities.
This guide provides a robust framework for researchers and drug development professionals to establish a scientifically sound and regulatory-compliant impurity profiling program. By implementing the comparative analytical approaches and systematic forced degradation studies outlined herein, the quality of commercial 5-Amino-3-chloro-2-fluorobenzoic acid can be rigorously assessed and controlled, ultimately contributing to the development of safer and more effective medicines.
References
- Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (n.d.).
- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
- 5-Amino-3-chloro-2-fluorobenzoic acid. (n.d.). BLD Pharm.
- 5-Amino-3-chloro-2-fluorobenzoic acid. (n.d.). Benchchem.
- Kollmar, M., Parlitz, R., Oevers, S. R., & Helmchen, G. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
- A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (2026, January 6). ResearchGate.
- Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
- 2-Amino-3-chloro-5-fluorobenzoic acid. (n.d.). BLD Pharm.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 11).
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
- validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. (n.d.). SciSpace.
- Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. (n.d.). PubMed.
- Zhang, L., et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.
- Supplementary Information. (n.d.). The Royal Society of Chemistry.
- Preparation of 5-amino-2-chlorobenzoic acid. (n.d.). PrepChem.com.
- Detection and Quantitation of Process Related Residual and Impurities. (n.d.). BioPharmaSpec.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). EPFL.
- Tathe, A. B., et al. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP.
- 3-Amino-5-chloro-2-fluorobenzoic acid. (n.d.). ChemScene.
- AN IMPROVED SYNTHESIS OF 3,3- AND 5,5-DIFLUORO-2- AMINOCYCLOHEXANECARBOXYLATES AND EXTENSION OF THE METHOD VIA ORGANOSELENIUM CH. (n.d.).
- Validation of Chromatographic Methods. (n.d.).
- 2-amino-5-chloro-3-fluorobenzoic acid (C7H5ClFNO2). (n.d.). PubChemLite.
- Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. (n.d.). Thermo Fisher Scientific.
- 5-Amino-2-chlorobenzoic acid, 50 g. (n.d.). Carl ROTH.
- Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26).
- Niessen, W. M. A. (n.d.).
- Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. (n.d.). Google Patents.
- Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. (2007, February 19). PubMed.
- 5-Chloro-2-fluorobenzoic acid. (n.d.). Ossila.
- Characterization and Validation of Impurities in Pharmaceutical Bulk Drug by HPLC Methods. (2018, February 26). IOSR Journal.
- 2-amino-3-chloro-5-fluorobenzoic acid. (n.d.). Advanced ChemBlocks.
- 2-Amino-5-fluorobenzoic acid(446-08-2) 1H NMR spectrum. (n.d.). ChemicalBook.
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Safety Operating Guide
Personal protective equipment for handling 5-Amino-3-chloro-2-fluorobenzoic acid
Executive Safety Summary
Compound: 5-Amino-3-chloro-2-fluorobenzoic acid Physical State: Solid (Crystalline Powder) Primary Hazards: Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335). Critical Note: As a halogenated aniline derivative, this compound possesses increased lipophilicity due to the fluorine and chlorine substituents. This significantly enhances transdermal absorption rates compared to non-halogenated benzoic acids. Treat as a potential sensitizer and toxicant.
Chemical Hazard Profiling (The "Why")
Expertise & Experience Insight: Standard safety data sheets (SDS) often categorize this family of chemicals generically. However, the structural combination of a primary amine and halogens (F, Cl) on the benzene ring creates specific risks that standard protocols miss:
-
Enhanced Bioavailability (The Fluorine Effect): The fluorine atom at the C2 position increases the compound's lipophilicity. This allows the molecule to penetrate the stratum corneum (outer skin layer) more efficiently than standard benzoic acid.
-
Sensitization Potential: The amino group (-NH2) is a known structural alert for skin sensitization. Combined with the electron-withdrawing halogens, the reactivity of the ring is modulated, potentially increasing its binding affinity to biological proteins.
-
Static Charge Accumulation: Halogenated aromatic powders are prone to high static charge buildup. This causes "fly-away" powder during weighing, increasing the risk of inhalation exposure and bench contamination.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent not just contact, but permeation and inhalation.
| PPE Category | Standard Requirement | Technical Justification (Causality) |
| Hand Protection | Double Gloving Strategy: 1. Inner: Nitrile (4 mil / 0.10 mm)2. Outer: Nitrile (Extended Cuff, 5-6 mil) | Halogenated aromatics can permeate thin nitrile. The outer glove protects against gross contamination; the inner glove acts as the final barrier against permeation. |
| Respiratory | P100 / N95 Respirator (if outside hood)Mandatory: Fume Hood Use | The particle size of this intermediate is often fine (<10µm). Static repulsion can aerosolize particles during transfer. |
| Eye/Face | Chemical Splash Goggles (Indirect Venting) | Safety glasses are insufficient for fine powders that can drift around side shields. Goggles seal the ocular area. |
| Body | Lab Coat (Tyvek/Polypropylene preferred) | Cotton lab coats can retain dust. Synthetic, non-woven materials prevent particle entrapment and are easier to wipe down. |
Operational Workflow & Engineering Controls
Phase 1: Preparation & Weighing
Objective: Minimize static-induced aerosolization.
-
Engineering Control: All handling must occur within a certified chemical fume hood operating at 80-100 fpm face velocity .
-
Static Mitigation: Use an anti-static gun or ionizer bar inside the hood before opening the container. If unavailable, wipe the spatula and weighing boat with a damp lint-free wipe (isopropanol) to discharge static.
-
Transfer: Do not pour from the stock bottle. Use a stainless steel spatula (less static than plastic).
Phase 2: Solubilization & Reaction
Objective: Prevent exothermic splashing and vapor release.
-
Solvent Choice: When dissolving in organic solvents (e.g., DMSO, Methanol), add the solvent slowly. The carboxylic acid moiety can generate mild heat of solution.
-
Vessel: Use a round-bottom flask or vial with a septum cap. Avoid open beakers to prevent solvent evaporation carrying the solute into the hood atmosphere.
Phase 3: Decontamination
Objective: Neutralize residues before equipment leaves the hood.
-
Wipe Down: Use a wipe soaked in 5% Sodium Bicarbonate (aq) followed by water. The base helps convert the acid to its water-soluble salt (benzoate), facilitating removal from surfaces.
-
Final Clean: Finish with 70% Ethanol to remove organic residues.
Visual Workflow (DOT Diagram)
The following diagram illustrates the critical decision points and safety barriers in the handling process.
Caption: Operational workflow emphasizing the critical control point at the weighing stage due to static aerosolization risks.
Disposal Protocol (Strict Segregation)
Improper disposal of halogenated compounds is a major compliance violation and safety hazard (formation of dioxins during incorrect incineration).
-
Solid Waste: Collect contaminated weighing boats, gloves, and paper towels in a dedicated Hazardous Solid Waste bag labeled "Halogenated Organic Solids."
-
Liquid Waste:
-
DO NOT mix with general organic solvents (Acetone/Hexane waste).
-
Must be disposed of in the Halogenated Organic Waste stream (often red cans or specifically labeled carboys).
-
Labeling: clearly list "5-Amino-3-chloro-2-fluorobenzoic acid" to alert waste handlers to the presence of F/Cl atoms.
-
Emergency Response
-
Skin Contact: Immediately wash with soap and water for 15 minutes.[1][2] Do not use alcohol/solvents on skin (increases absorption).
-
Eye Contact: Flush with water for 15 minutes.[1][3] Lifting upper and lower lids is crucial as powder can trap deep in the fornix.
-
Spill (Solid): Do not dry sweep (creates dust). Cover with wet paper towels (water or dilute bicarb), then scoop into the halogenated waste container.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11235398 (Analogs of Chlorofluorobenzoic acids). PubChem. Retrieved from [Link]
-
University of Illinois Division of Research Safety. (2025). Halogenated Solvents and Waste Management Guidelines.[4] Retrieved from [Link]
-
ECHA (European Chemicals Agency). C&L Inventory: Benzoic acid derivatives hazard classification. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
